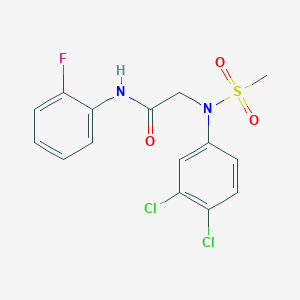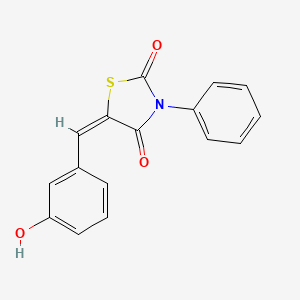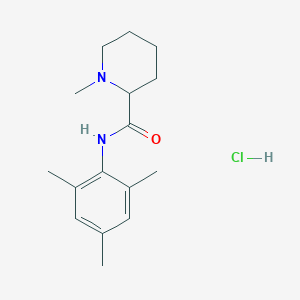
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DFG-10, is a chemical compound that has gained attention in the scientific community for its potential applications as a therapeutic agent. This compound belongs to the class of glycine transporter inhibitors and has been studied for its effects on the central nervous system.
Wirkmechanismus
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the central nervous system. This leads to an increase in glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. The activation of NMDA receptors has been linked to the regulation of mood, learning, and memory.
Biochemical and Physiological Effects:
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which can enhance the activity of NMDA receptors. This can lead to improvements in mood, learning, and memory. N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the glycine transporter, which makes it a useful tool for studying the role of glycine in the central nervous system. However, N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, its effects on the central nervous system can be complex and difficult to interpret.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of psychiatric disorders. Further studies are needed to determine the safety and efficacy of N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in humans. Additionally, more research is needed to understand the complex effects of N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide on the central nervous system. Finally, there is potential for the development of new glycine transporter inhibitors with improved properties, such as increased solubility and selectivity.
Synthesemethoden
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis involves the use of 3,4-dichloroaniline, 2-fluoroaniline, and methylsulfonyl chloride as starting materials. The reaction proceeds through several steps, including the formation of an intermediate product, which is then further reacted with glycine.
Wissenschaftliche Forschungsanwendungen
N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, schizophrenia, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O3S/c1-24(22,23)20(10-6-7-11(16)12(17)8-10)9-15(21)19-14-5-3-2-4-13(14)18/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARZRLAWUCTBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dichlorophenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)
![1,1'-[(3-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4896911.png)
![5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B4896916.png)


![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)
![3-chloro-N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4896964.png)

![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
![methyl N-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-N-methylglycinate](/img/structure/B4896986.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)
